Sodium 4-bromobenzoate

説明

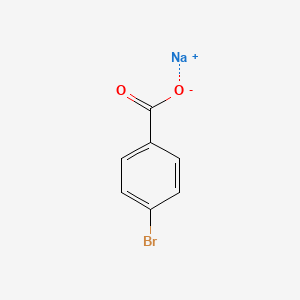

Sodium 4-bromobenzoate is a chemical compound with the molecular formula C7H4BrNaO2 . It is a product provided by BOC Sciences, a world-leading provider of special chemicals .

Synthesis Analysis

The synthesis of Sodium 4-bromobenzoate involves reaction with sodium hydroxide in water at 80 degrees Celsius for 0.5 hours . A study also suggests that it can be synthesized from 4-Bromobenzoic acid .Molecular Structure Analysis

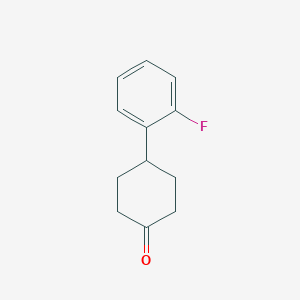

The molecular structure of Sodium 4-bromobenzoate consists of a benzene ring substituted with a bromo group and a carboxylate group . The molecular weight is approximately 200.010 Da .Chemical Reactions Analysis

Sodium 4-bromobenzoate has been used in the preparation of zinc (II) 4-bromobenzoate complex compounds . During the thermal decomposition of these compounds, the neutral organic ligand, bis (4-bromophenyl)methanone, and carbon dioxide were evolved .科学的研究の応用

Green Chemistry Education

Huang Jing (2013) discussed an experiment for Pd/C-catalyzed Suzuki coupling reaction of 4-bromobenzoic acid with sodium tetraphenylborate in alkali aqueous solution, designed for undergraduate Organic Chemistry courses. This approach enhances student participation and interest in scientific research (Huang Jing, 2013).

Oxidation Reactions in Organic Chemistry

T. M. Shaikh, L. Emmanuvel, and A. Sudalai (2006) described sodium metaperiodate (NaIO4)-mediated oxidation of methylarenes and benzylic bromides to produce aromatic carboxylic acids. This method selectively oxidizes benzyl alcohols to aldehydes, using NaIO4 for nuclear bromination followed by oxidation to yield 4-bromobenzoic acid (Shaikh et al., 2006).

Aromatic Bromination with Sodium Bromate

A. Groweiss (2000) optimized a laboratory-scale bromination process using sodium bromate, which is effective for aromatic compounds with deactivating substituents. This method achieved high yields (85−98%) and specificity in brominating compounds like nitrobenzene, benzoic acid, and benzaldehyde (Groweiss, 2000).

Solid-State Polycondensation Reactions

O. Herzberg et al. (2001) studied the solid-state polymerization reaction of alkali 4-halogenomethylbenzoates. Sodium and potassium salts of these acids, when heated, undergo polymerization, producing alkali halide and poly(4-hydroxymethylbenzoic acid) (Herzberg et al., 2001).

Catalysis and Reaction Optimization

Y. E. Ryzhkova, F. V. Ryzhkov, and M. Elinson (2020) investigated the electrochemically induced multicomponent transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one and other compounds. This study highlighted potential biomedical applications, especially in regulating inflammatory diseases (Ryzhkova et al., 2020).

Functionalization of Glassy Carbon

P. Actis et al. (2008) focused on chemically functionalizing glassy carbon electrodes with diazonium salts in ionic liquids. This process allows for electrochemical reduction of terminal nitro groups and creation of amine-terminated carbon surfaces, crucial in material science applications (Actis et al., 2008).

Phase-transfer Catalysis

Hung-Ming Yang and W. Chu (2014) explored the esterification of sodium 4-hydroxybenzoate with benzyl bromide using ultrasound-assisted solid-liquid phase-transfer catalysis. This method used a novel catalyst, BTBAMBC, to significantly increase product yield (Yang & Chu, 2014).

Safety and Hazards

特性

IUPAC Name |

sodium;4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJAGBCLTWDDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179960 | |

| Record name | Benzoic acid, p-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2532-15-2 | |

| Record name | Benzoic acid, p-bromo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002532152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)